molecular formula C10H11ClN2O B8679129 6-Chloro-1,3,3-trimethyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one

6-Chloro-1,3,3-trimethyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one

Cat. No. B8679129
M. Wt: 210.66 g/mol
InChI Key: VTQVUOAWOCWNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1,3,3-trimethyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-1,3,3-trimethyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1,3,3-trimethyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

6-chloro-1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C10H11ClN2O/c1-10(2)6-4-5-7(11)12-8(6)13(3)9(10)14/h4-5H,1-3H3

InChI Key

VTQVUOAWOCWNTJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(N=C(C=C2)Cl)N(C1=O)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 0.25 g (1.5 mmol) 6-chloro-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one (WO9910349 A1) was dissolved in 5 ml of DMF and cooled to 5° C. To this solution was added 4.5 ml (4.5 mmol) of potassium t-butoxide (1M solution in THF) followed by 0.37 ml (6.0 mmol) of methyl iodide. The reaction mixture was stirred at 5° C. for 1 hour. The reaction mixture was poured into 50 ml of water and extracted with ethyl acetate. The ethyl acetate extract was dried (Na2SO4) and evaporated to yield 0.25 g of 6-chloro-1,3,3-trimethyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one as a dark amorphous solid. TLC: Rf=0.8 (1:1 hexane/ethyl acetate). 1H NMR (CDCl3) δ 7.38 (d, 1H), 6.95 (d, 1H), 3.25 (s, 3H), 1.38 (s, 3H). Mass spectrum: m/e=211,213 (p+1, p+3).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
0.37 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (50 mg, 0.30 mmol) in DMF (1 mL) at 0° C. was added NaH (48 mg, 1.2 mmol, 60%), and the reaction was stirred for 5 minutes. Iodomethane (210 mg, 1.5 mmol) was added and the reaction became a thick slurry. DMF (0.5 mL) was added and the reaction was stirred at room temperature for 90 minutes. Water, EtOAc, and brine were added, the layers were separated and the organic layer was washed with brine. The organics were dried over MgSO4, filtered and concentrated to afford 6-chloro-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 7.28 which was used without further purification. LCMS-ESI+ (m/z): [M+H]+ calcd for C10H12ClN2O: 211.1; found: 211.0.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
48 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four

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